molecular formula C8H10F9NO3S B1617307 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- CAS No. 34449-89-3

1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-

Cat. No.: B1617307
CAS No.: 34449-89-3
M. Wt: 371.22 g/mol
InChI Key: ZSBOIPHQFKYRMG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F9NO3S/c1-2-18(3-4-19)22(20,21)8(16,17)6(11,12)5(9,10)7(13,14)15/h19H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOIPHQFKYRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2N(C2H5)CH2CH2OH, C8H10F9NO3S
Record name 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067846
Record name N-Ethyl-perfluoro-N-(2-hydroxyethyl)butane-1-sulfonamide
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Molecular Weight

371.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34449-89-3
Record name N-Ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide
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Record name 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
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Record name 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
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Record name N-Ethyl-perfluoro-N-(2-hydroxyethyl)butane-1-sulfonamide
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Record name N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)butane-1-sulphonamide
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Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the nucleophilic substitution reaction between a fluorinated butanesulfonyl chloride and a secondary amine bearing ethyl and 2-hydroxyethyl substituents. The general reaction scheme is:

$$
\text{C}4\text{H}9\text{SO}2\text{Cl} + \text{C}2\text{H}5\text{N}(\text{CH}2\text{CH}2\text{OH}) \rightarrow \text{C}8\text{H}{10}\text{F}9\text{NO}_3\text{S} + \text{HCl}
$$

  • Reactants:

    • 1,1,2,2,3,3,4,4,4-Nonafluorobutanesulfonyl chloride (perfluorinated sulfonyl chloride derivative)
    • N-ethyl-N-(2-hydroxyethyl)amine
  • Conditions:

    • Anhydrous environment to prevent hydrolysis of sulfonyl chloride
    • Controlled temperature (often low to moderate, e.g., 0–25 °C) to minimize side reactions
    • Use of a base such as triethylamine to scavenge HCl formed during the reaction

This reaction yields the target sulfonamide with retention of the fluorinated chain and the hydroxyethyl functionality.

Industrial Scale Production

At industrial scale, the synthesis is adapted to batch or continuous flow reactors to optimize yield, purity, and safety:

  • Batch reactors allow precise control of reaction parameters such as temperature, stirring, and addition rates of reagents.
  • Continuous flow reactors improve heat transfer and reaction uniformity, enhancing scalability and reproducibility.

Key industrial parameters include:

Parameter Typical Range/Condition Purpose
Temperature 0–40 °C Control reaction rate and selectivity
Solvent Polar aprotic solvents (e.g., dichloromethane, THF) Dissolve reagents, stabilize intermediates
Pressure Atmospheric to slight positive Maintain reaction environment
Base Triethylamine or similar Neutralize HCl byproduct

Post-reaction purification often involves:

  • Extraction to remove inorganic salts and excess amine
  • Recrystallization or fractional distillation to enhance purity
  • Use of fluorinated solvents to maintain compound stability and solubility

These methods ensure high-purity product suitable for sensitive applications.

Alternative Synthetic Approaches and Optimization Strategies

  • Stepwise Functionalization: Some protocols employ stepwise introduction of the hydroxyethyl and ethyl groups on the amine prior to sulfonylation to improve selectivity.
  • Inert Atmosphere: Reactions are frequently conducted under nitrogen or argon to prevent moisture and oxygen interference.
  • Catalysts/Additives: Use of catalytic amounts of bases or phase-transfer catalysts can improve reaction rates and yields.
  • Temperature Control: Lower temperatures reduce side reactions such as hydrolysis or over-substitution.
  • Solvent Choice: Polar aprotic solvents facilitate nucleophilic attack on sulfonyl chloride, while minimizing side reactions.

Reaction Mechanism Insights

The nucleophilic substitution proceeds via:

  • The lone pair on the nitrogen of N-ethyl-N-(2-hydroxyethyl)amine attacks the sulfur atom of the sulfonyl chloride.
  • This leads to displacement of the chloride ion and formation of the sulfonamide bond.
  • The base scavenges the released HCl, preventing acid-catalyzed side reactions.

The fluorinated chain remains intact due to the stability of the C–F bonds under these mild conditions.

Characterization and Purity Assessment

To confirm successful synthesis and purity, the following analytical techniques are employed:

Technique Purpose Details
Mass Spectrometry (MS) Confirm molecular weight and fragmentation pattern High-resolution MS to verify fluorinated chain integrity
Nuclear Magnetic Resonance (NMR) Structural elucidation ^19F NMR for fluorine environment; ^1H NMR for hydroxyethyl and ethyl groups
Infrared Spectroscopy (IR) Functional group identification Sulfonamide S=O and N-H stretches
X-ray Crystallography Confirm molecular geometry and substitution pattern Single-crystal XRD for sulfonamide and fluorine positioning
Elemental Analysis Verify elemental composition Carbon, hydrogen, nitrogen, fluorine, sulfur content

These methods ensure the compound meets specifications for research or industrial use.

Summary Table of Preparation Parameters

Aspect Details
Starting Materials Perfluorobutanesulfonyl chloride, N-ethyl-N-(2-hydroxyethyl)amine
Reaction Type Nucleophilic substitution (sulfonylation)
Solvent Polar aprotic (e.g., DCM, THF)
Temperature 0–40 °C
Atmosphere Inert (N2 or Ar)
Base Triethylamine or similar
Reaction Time Several hours to overnight
Purification Methods Extraction, recrystallization, fractional distillation
Characterization Techniques MS, NMR (^1H, ^19F), IR, XRD, elemental analysis

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

Chemistry

1-Butanesulfonamide is primarily employed as a reagent in organic synthesis. It is particularly useful in the formation of fluorinated compounds due to its ability to participate in nucleophilic substitution reactions. The sulfonamide group can also undergo oxidation and hydrolysis reactions under various conditions.

Biology

The compound has been investigated for its potential as a biochemical probe. Its unique fluorinated structure allows it to interact with biological molecules, making it suitable for studying enzyme activity and receptor interactions. Researchers are exploring its role in modulating biological pathways due to its chemical reactivity.

Medicine

In the pharmaceutical field, 1-butanesulfonamide is being explored for drug development. Its fluorinated nature may enhance the pharmacokinetic properties of drugs, improving their efficacy and metabolic stability. Studies focus on its potential use in designing new therapeutics that leverage its unique chemical characteristics.

Industry

This compound finds applications in producing specialty chemicals and materials such as surfactants and coatings. Its properties make it suitable for formulating products that require enhanced performance characteristics due to fluorination.

Case Studies

Several studies have highlighted the effectiveness of 1-butanesulfonamide in various applications:

  • Fluorinated Drug Development : Research indicates that incorporating fluorinated sulfonamides into drug design can lead to compounds with improved bioavailability and reduced toxicity.
  • Biochemical Probing : Studies demonstrate that this compound can selectively inhibit specific enzyme activities due to its structural properties.
  • Industrial Applications : Case studies show successful formulations of surfactants using this compound that outperform traditional non-fluorinated alternatives in terms of stability and effectiveness.

Mechanism of Action

The mechanism of action of 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- involves its interaction with molecular targets through its sulfonamide and fluorinated groups. The sulfonamide group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorinated groups enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
  • CAS No.: 34449-89-3
  • Molecular Formula: C₈H₁₀F₉NO₃S
  • Molecular Weight : 371.22 g/mol
  • Structure : Features a perfluorinated butane chain (-C₄F₉) with sulfonamide functional groups substituted by ethyl and 2-hydroxyethyl moieties .

Physical Properties :

  • Density : 1.575 ± 0.06 g/cm³
  • Boiling Point : 265.9 ± 50.0 °C (predicted)
  • Hydrogen Bond Acceptor Count : 13 (due to fluorine and oxygen atoms) .

Applications :
Used in biochemicals, pharmaceuticals, silicones, and intermediates, leveraging its fluorinated structure for hydrophobicity and thermal stability .

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl vs. Ethyl Groups

Compound: 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl- (MeFBSE; CAS 34454-97-2)

  • Molecular Formula: C₇H₈F₉NO₃S
  • Molecular Weight : 357.19 g/mol
  • Key Differences : Methyl group replaces ethyl, reducing steric bulk and altering metabolic pathways.
  • Toxicity : Subchronic oral exposure in rats caused hepatic effects (e.g., elevated liver weight, hepatocellular hypertrophy) and hepatocyte necrosis at 250 mg/kg-day .

Comparison :

  • MeFBSE’s lower molecular weight (357.19 vs. 371.22) correlates with higher volatility but similar fluorinated chain persistence .

Fluorinated Chain Length and Branching

Compound : N-Butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide (CAS 2263-09-4)

  • Molecular Formula: C₁₄H₁₄F₁₇NO₃S
  • Key Differences: Longer perfluorinated chain (C₈F₁₇ vs.
  • Implications : Longer chains are associated with higher environmental persistence and bioaccumulation in lipid-rich tissues .

Comparison :

  • The target compound’s shorter chain (C₄F₉) may reduce bioaccumulation but retain surfactant properties.
  • Regulatory trends favor shorter-chain PFAS due to lower ecological risks .

Fluorine Content and Functional Groups

Compound : 1-Butanesulfonamide,1,1,2,2,3,3,4,4-octafluoro-N,N-bis(2-hydroxyethyl)- (CAS 93894-54-3)

  • Molecular Formula: C₈H₁₁F₈NO₄S
  • Key Differences: Octafluoro (8 fluorine atoms) vs. nonafluoro (9 fluorine atoms) on the butane chain.
  • Properties : Reduced fluorine content decreases hydrophobicity and thermal stability compared to the target compound .

Comparison :

  • The target compound’s additional fluorine atom enhances resistance to degradation and chemical inertness.

Bis-Sulfonamide Derivatives

Compound: 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[(nonafluorobutyl)sulfonyl]-1-butanesulfonamide (CAS 39847-39-7)

  • Molecular Formula: C₈HF₁₈NO₄S₂
  • Key Differences : Dual sulfonamide groups increase molecular weight (581.20 g/mol) and complexity.
  • Applications : Used as a high-performance surfactant or electrolyte additive due to enhanced ionic character .

Comparison :

  • The target compound’s simpler structure offers easier synthesis and lower production costs.

Toxicity and Regulatory Considerations

Toxicity Profiles

  • Target Compound: Limited toxicity data available, but structurally similar MeFBSE (CAS 34454-97-2) showed hepatotoxicity in rats .
  • MeFBSA (CAS 68298-12-4) : A related N-methyl variant caused reproductive toxicity (decreased conception rates, pup viability) in rats at 50 mg/kg-day .

Regulatory Status

  • The U.S. EPA regulates perfluorinated sulfonamides under TSCA Section 5(e), with exposure limits (e.g., 0.7 mg/m³ for ammonium salts of similar compounds) .
  • The EU’s REACH framework restricts long-chain PFAS, favoring alternatives like the target compound’s shorter chain .

Biological Activity

1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- (CAS Number: 34449-89-3) is a fluorinated sulfonamide compound with significant biological and chemical properties. This article explores its biological activity, mechanisms of action, potential applications in medicine and industry, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H10F9NO3SC_8H_{10}F_9NO_3S, with a molecular weight of 371.22 g/mol. The structure features a butane backbone with a sulfonamide group and multiple fluorine atoms that confer unique properties such as increased lipophilicity and metabolic stability.

The biological activity of 1-butanesulfonamide is primarily attributed to its sulfonamide group and fluorinated structure . The sulfonamide moiety can engage in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. The fluorinated groups enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively.

Interaction with Biological Targets

  • Enzymatic Modulation : The compound may inhibit or activate specific enzymes through competitive or non-competitive binding.
  • Receptor Interaction : It can interact with various receptors influencing signal transduction pathways.

Biological Activity Data

Research has indicated that this compound exhibits various biological activities:

Activity Type Description Reference
Antimicrobial Potential efficacy against certain bacteria due to inhibition of bacterial enzymes.
Cytotoxicity Exhibits cytotoxic effects on specific cancer cell lines in vitro.
Toxicological Studies Long-term studies indicate possible liver toxicity at high doses in animal models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 1-butanesulfonamide against various strains of bacteria. The results showed significant inhibition of growth for Gram-positive bacteria at concentrations as low as 50 µg/mL.

Case Study 2: Cytotoxicity Assessment

In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 100 µM. This suggests potential for development as an anticancer agent.

Toxicological Profile

Toxicological evaluations have highlighted concerns regarding the safety profile of 1-butanesulfonamide:

  • Acute Toxicity : Animal studies have shown varying degrees of acute toxicity depending on dosage and exposure duration.
  • Chronic Effects : Long-term exposure in rodents indicated liver histopathological changes at doses starting from 0.06 mg/kg-bw per day .

Applications in Research and Industry

1-Butanesulfonamide is being explored for several applications:

  • Pharmaceutical Development : Its unique properties make it a candidate for designing fluorinated drugs that require enhanced bioavailability.
  • Chemical Synthesis : Used as a reagent in organic synthesis for the production of specialized fluorinated compounds.
  • Environmental Studies : Investigated for its persistence and potential bioaccumulation in aquatic systems due to its stability .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing fluorinated sulfonamides like 1-Butanesulfonamide derivatives?

Methodological Answer:
Synthesis of highly fluorinated sulfonamides typically involves nucleophilic substitution or condensation reactions. For example, perfluorinated sulfonyl chlorides can react with amines under controlled anhydrous conditions. Evidence from related compounds (e.g., 1-butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)- [CAS 34455–00–0]) suggests the use of fluorinated intermediates and stepwise functionalization to preserve fluorine integrity . Optimization may require inert atmospheres (e.g., nitrogen), low temperatures to suppress side reactions, and catalysts like triethylamine to enhance amine reactivity. Purity can be improved via fractional distillation or recrystallization using fluorinated solvents .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution MS (e.g., EPA/NIH databases) can confirm molecular weight (e.g., C₆H₆F₉NO₃S, MW 343.17) and fragmentation patterns, particularly for perfluoroalkyl chains .
  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for resolving fluorine environments, while ¹H NMR identifies hydroxyl and ethyl groups.
  • X-ray Crystallography: SHELX programs (e.g., SHELXL/SHELXS) are widely used for resolving crystal structures, especially for verifying sulfonamide geometry and fluorine substitution patterns .

Advanced: How do subchronic exposure studies inform the hepatic toxicity profile of this compound?

Methodological Answer:
EPA studies on 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl- (MeFBSE) in rats revealed dose-dependent hepatic effects, including elevated liver weights (1.3–1.6× control), hepatocellular hypertrophy, and necrosis at 250 mg/kg-day. Researchers should design subchronic studies (≥90 days) with histopathology, serum ALT/AST monitoring, and dose escalation to identify NOAEL/LOAEL. Confounding factors like sex differences (males showed necrosis; females exhibited ALT elevation) must be controlled .

Advanced: What environmental persistence challenges arise from its classification as a per- and polyfluoroalkyl substance (PFAS)?

Methodological Answer:
As a PFAS, this compound’s strong C-F bonds confer environmental persistence. Researchers should assess its bioaccumulation potential using log Kow values and hydrolysis/oxidation stability under environmental conditions (e.g., pH, UV exposure). EPA’s TRI listing proposals emphasize monitoring its degradation products (e.g., perfluorobutanesulfonic acid, PFBS) in water and soil matrices . Advanced LC-MS/MS methods with isotope dilution are recommended for trace detection .

Advanced: What role does this compound play in material science, particularly in surface-active applications?

Methodological Answer:
Fluorinated sulfonamides are used in lubricants and coatings due to their hydrophobicity and thermal stability. In glass treatments, derivatives like 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl- (CAS 34454-97-2) act as adhesion promoters. Researchers should evaluate surface tension reduction via pendant drop tensiometry and durability under stress conditions (e.g., abrasion, temperature cycles) .

Advanced: What analytical challenges arise in detecting and quantifying this compound in complex matrices?

Methodological Answer:
Key challenges include:

  • Matrix Interference: Co-eluting PFAS in environmental samples require orthogonal separation (e.g., C18 columns with methanol/ammonium acetate gradients).
  • Ion Suppression: Use internal standards (e.g., ¹³C-labeled analogs) to correct for MS signal suppression in biological tissues.
  • Low Detection Limits: Employ preconcentration techniques (SPE, LLE) and high-sensitivity instruments (e.g., Q-TOF or Orbitrap MS) .

Advanced: How can contradictory data on toxicity and environmental behavior be reconciled?

Methodological Answer:
Discrepancies may arise from differences in exposure models (in vitro vs. in vivo), species-specific metabolism, or analytical method variability. For example, hepatic necrosis in male rats may not extrapolate to humans due to metabolic differences. Researchers should:

  • Conduct cross-species comparative studies.
  • Validate assays with standardized protocols (e.g., OECD guidelines).
  • Use computational models (QSAR, PBPK) to predict behavior across systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
Reactant of Route 2
Reactant of Route 2
1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-

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